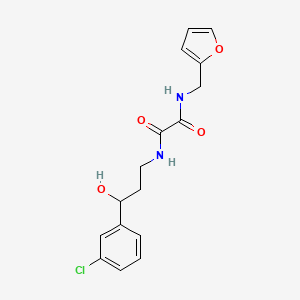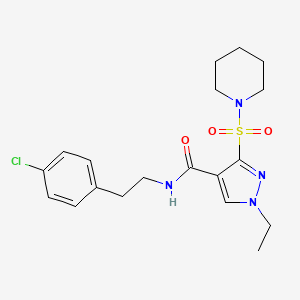
N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H25ClN4O3S and its molecular weight is 424.94. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structure-Activity Relationships in Pyrazole Derivatives
Research on pyrazole derivatives, such as the structural study on cannabinoid receptor antagonists, elucidates the importance of specific substituents for receptor binding affinity and activity. For instance, a study highlighted the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, emphasizing the role of para-substituted phenyl rings and carboxamido groups in enhancing potency (R. Lan et al., 1999). This foundational knowledge supports the development of novel compounds targeting cannabinoid receptors for various therapeutic applications.
Molecular Interaction and Binding Analysis
Further investigation into the molecular interaction of pyrazole derivatives with the CB1 cannabinoid receptor provides detailed insight into the conformational preferences and binding mechanisms. A study employing comparative molecular field analysis (CoMFA) and molecular modeling techniques revealed specific interactions and conformations that contribute to binding affinity and antagonist activity (J. Shim et al., 2002). These findings are crucial for the rational design of new compounds with improved receptor specificity and pharmacological profiles.
Radioisotope Labeling for In Vivo Imaging
The development of radioisotope-labeled derivatives for single photon emission computed tomography (SPECT) imaging demonstrates the application of pyrazole derivatives in neurological research. By facilitating the in vivo characterization of cannabinoid receptor binding, such compounds contribute to a better understanding of receptor distribution and function in the brain (H. Seltzman et al., 2002).
Potential Therapeutic Applications
While the literature directly referencing N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide is limited, studies on related compounds suggest a broad spectrum of potential therapeutic applications, ranging from the treatment of neurological disorders to the management of metabolic diseases. The research into cannabinoid receptor antagonists, for example, has explored their use in treating obesity and addiction, highlighting the therapeutic potential of modulating cannabinoid receptor activity (A. L. Hildebrandt et al., 2003).
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-ethyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O3S/c1-2-23-14-17(18(25)21-11-10-15-6-8-16(20)9-7-15)19(22-23)28(26,27)24-12-4-3-5-13-24/h6-9,14H,2-5,10-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQBFHMEBLDHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


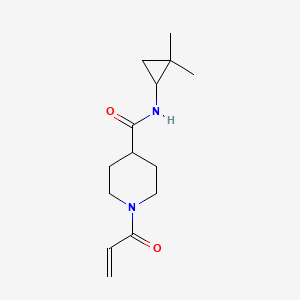
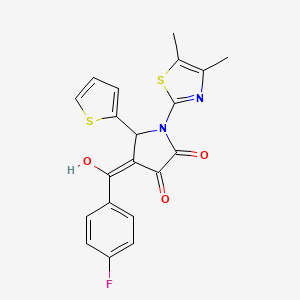
![Benzo[d]thiazol-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2706229.png)

![ethyl 3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)


![5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2706237.png)
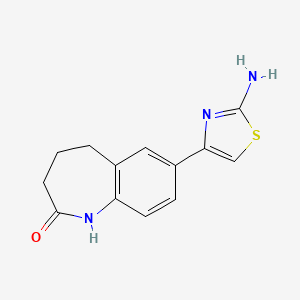
![2-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2706241.png)
![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2706242.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2706243.png)
